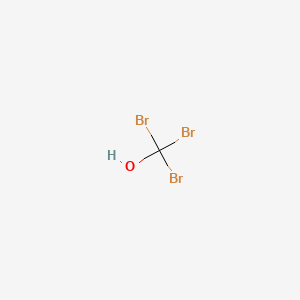
Tribromomethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tribromomethanol, also known as this compound, is a useful research compound. Its molecular formula is CHBr3O and its molecular weight is 268.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anesthetic Applications
General Use in Laboratory Research:
Tribromomethanol is primarily employed as an injectable anesthetic in laboratory settings. It is favored for its rapid induction and recovery times, making it suitable for short surgical procedures lasting between 5 to 30 minutes. The recommended dosage for effective anesthesia in mice is typically around 240 mg/kg when administered intraperitoneally, although doses can range from 125 mg/kg to 500 mg/kg depending on the specific requirements of the procedure .
Specific Applications:
- Surgical Procedures: It is commonly used for various surgical interventions including embryo transfer and vasectomy in the generation of genetically modified mouse lines .
- Echocardiography Studies: this compound has been utilized in cardiological studies where its effects on heart function are assessed through echocardiography. It has been noted to cause significant alterations in heart rate and left ventricular dimensions .
Safety and Efficacy Considerations
Controversies and Adverse Effects:
Despite its widespread use, this compound has been associated with several safety concerns. Reports indicate potential adverse effects such as splenic lymphocyte injury, peritonitis, and muscle necrosis . The discrepancies in reported adverse effects may arise from variations in the preparation and storage conditions of the anesthetic solution. For instance, breakdown products such as dibromoacetaldehyde have been implicated in causing toxicity .
Guidelines for Use:
Research has led to the establishment of guidelines for the preparation and storage of this compound to mitigate risks associated with its use. Studies have shown that maintaining a pH between 6.5 to 7.0 during storage significantly reduces the formation of harmful breakdown products .
Case Study 1: Anesthetic Efficacy in Different Mouse Strains
A study evaluated the efficacy and safety of this compound across different strains of mice (ICR, C57BL/6, BALB/c). It was found that varying doses influenced mortality rates significantly, highlighting the importance of strain-specific dosing protocols to ensure safety during anesthesia administration .
Case Study 2: Effects on Cardiac Function
In a detailed examination of this compound's impact on cardiac function during echocardiographic assessments, significant heart rate reductions were observed alongside left ventricular enlargement. These findings underscore the need for careful monitoring when using this anesthetic in cardiovascular studies .
Comparative Analysis of this compound with Other Anesthetics
| Anesthetic | Induction Time | Recovery Time | Common Use Cases | Notable Side Effects |
|---|---|---|---|---|
| This compound | Rapid (minutes) | Moderate (80 min) | Short surgical procedures | Potential toxicity; variable effects based on preparation |
| Isoflurane | Rapid (minutes) | Fast (minutes) | General anesthesia | Respiratory depression; requires specialized equipment |
| Ketamine | Moderate (minutes) | Variable (30-60 min) | Pain management; sedation | Hallucinations; increased heart rate |
属性
CAS 编号 |
5405-30-1 |
|---|---|
分子式 |
CHBr3O |
分子量 |
268.73 g/mol |
IUPAC 名称 |
tribromomethanol |
InChI |
InChI=1S/CHBr3O/c2-1(3,4)5/h5H |
InChI 键 |
ACRXLLXANWELLX-UHFFFAOYSA-N |
SMILES |
C(O)(Br)(Br)Br |
规范 SMILES |
C(O)(Br)(Br)Br |
Key on ui other cas no. |
5405-30-1 |
同义词 |
tribromomethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















